![molecular formula C18H20N2O5 B030094 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS No. 96521-76-5](/img/structure/B30094.png)

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of similar complex amino acid derivatives often involves multi-step reactions starting from simple and readily available substrates. For example, amino acid derivatives have been synthesized from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde to obtain compounds with high fluorescence quantum yield, illustrating the diverse synthetic routes available for creating amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).

Molecular Structure Analysis

The molecular structure of amino acid derivatives can significantly influence their photophysical and chemical properties. For instance, studies on heterocyclic amino acids with a benzoxazole moiety have shown that the presence of this unit can enable the amino acids to act as fluorometric chemosensors for metal cations (Ferreira et al., 2018). These findings highlight the importance of molecular structure in determining the functional capabilities of such compounds.

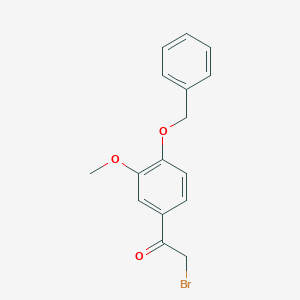

Chemical Reactions and Properties

Amino acid derivatives undergo various chemical reactions that can be utilized in peptide synthesis and other areas. The reactivity of these compounds can be tailored through modifications of their molecular structure, as demonstrated in the synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine, showcasing the versatility of amino acid derivatives in chemical synthesis (Pansare et al., 2003).

Physical Properties Analysis

The physical properties of amino acid derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various scientific fields. For example, the crystal structures of even and odd bolaform amino acid derivatives have been examined to understand their formation and stability, which are essential for their potential applications in materials science and biochemistry (Schade et al., 2009).

Chemical Properties Analysis

The chemical properties of “3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine” and related compounds, such as reactivity with other chemicals, stability under various conditions, and potential as building blocks for more complex molecules, are fundamental aspects of their study. Research into the synthesis and properties of amino acid-based polyacetylenes, for instance, explores the incorporation of amino acid derivatives into polymers, highlighting the compound's versatility and potential for innovation in polymer chemistry (Gao et al., 2003).

Applications De Recherche Scientifique

Polymerization and Complex Formation

Shimizu, Hasegawa, and Akiyama (1984) explored the polymerization of N-benzyloxy DL-α-amino acid N-carboxy anhydrides, including N-benzyloxyalanine, in benzene. They noted that N-benzyloxyalanine yielded polymers effectively. Upon hydrogenation, these polymers formed poly(N-hydroxy peptide)s, which could complex with iron(III) and be further converted to acyl active polymers (Shimizu, Hasegawa, & Akiyama, 1984).

Synthesis of Fluorescent Amino Acid Derivatives

Guzow et al. (2001) synthesized a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, exhibiting high fluorescence quantum yield. This compound illustrates a method for creating amino acid derivatives with desired photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Development of Novel Amino Acids

Nestor et al. (1984) created a novel class of heterocyclic aromatic amino acids, including 3-(2-benzimidazolyl)alanine, from D- or L-aspartic acid. These amino acids, with a similar steric bulk to tryptophan, were used in the synthesis of potent analogues of luteinizing hormone-releasing hormone (Nestor, Horner, Ho, Jones, Mcrae, & Vickery, 1984).

Synthesis of Chemically Modified Methotrexate

Piper et al. (1982) synthesized N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid derivatives, key intermediates in creating modified versions of methotrexate, a chemotherapy drug. Their research explored how different chemical modifications affected the drug's interaction with biological targets (Piper, Montgomery, Sirotnak, & Chello, 1982).

Orientations Futures

Propriétés

IUPAC Name |

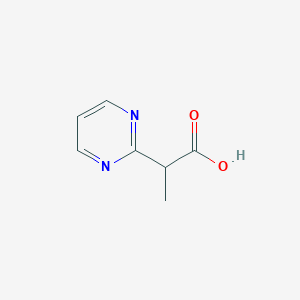

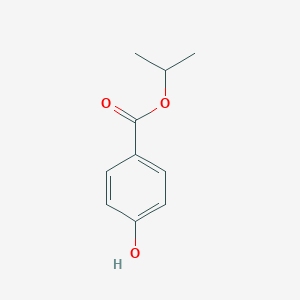

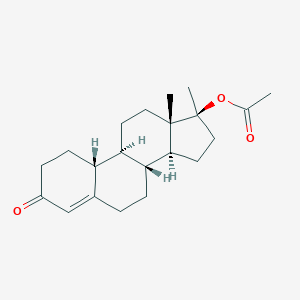

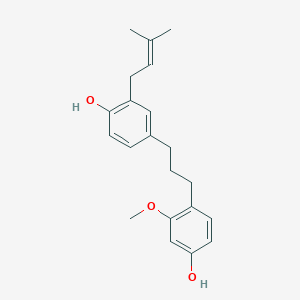

3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVEYKTTRBOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538515 | |

| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine | |

CAS RN |

96521-76-5 | |

| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

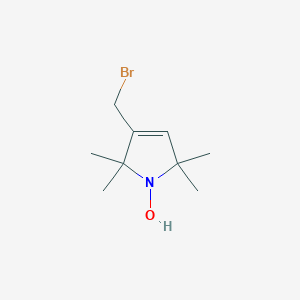

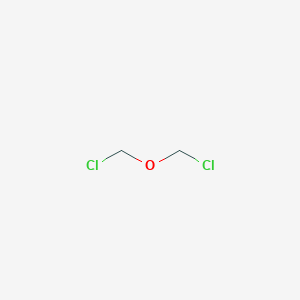

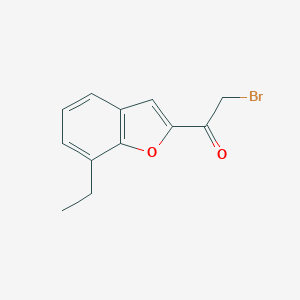

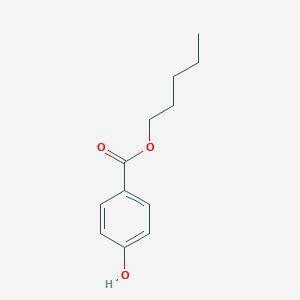

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.